molecular formula C12H14N2O B2857421 N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide CAS No. 1179891-49-6

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide

Cat. No. B2857421
M. Wt: 202.257
InChI Key: RQCDUHVPZOIRJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, a class of compounds to which “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” belongs, has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” is defined by its molecular formula, C12H14N2O. Unfortunately, detailed structural information such as bond lengths and angles are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving N-(pyridin-2-yl)amides have been studied . These compounds were formed from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation process involved C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Synthesis of Polysubstituted Pyrroles and Pyridines

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide and related compounds have been utilized as intermediates in the synthesis of polysubstituted pyrroles and pyridines. This synthesis often involves the use of specific solvents like DMSO and catalysts like Cs(2)CO(3) for cyclizing to pyrroles, or CuBr for selective formation of pyridines (Cacchi et al., 2008).

Development of Spirocyclic Dihydropyridines

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide derivatives are useful in generating spirocyclic dihydropyridines. These compounds undergo dearomatizing cyclization when treated with acylating or sulfonylating agents, potentially leading to drug-like features (Senczyszyn et al., 2013).

Formation of Pyrrolidine and Indolizidine Derivatives

The compound plays a role in formal aza-[3+2] cycloaddition reactions with cyclopropenones, leading to the formation of new pyrrolidine and indolizidine derivatives. This process is significant for its regiochemistry, influenced by the ring size and steric factors of the enaminones (Cunha et al., 2007).

Synthesis of Quinolines and Related Fused Pyridines

The compound is involved in the synthesis of quinolines and related fused pyridines through the Vilsmeier formylation of tertiary and secondary enamides, which can be substituted in various positions (Hayes & Meth–Cohn, 1979).

Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities

Enaminones, including compounds like N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide, have been used as key intermediates in synthesizing substituted pyrazoles showing potential antitumor and antimicrobial activities (Riyadh, 2011).

Synthesis of Pyrrolidine-2,3,5-triones

The compound's derivatives are employed in cyclocondensation reactions with oxalyl chloride to form new heterocyclic assemblies such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, which are of interest in various synthetic applications (Obydennov et al., 2017).

Methodology for Synthesis of Complex Pyrrolidines

The compound is part of a methodology for the synthesis of complex pyrrolidines, a critical structure in many pharmaceuticals. This methodology involves intramolecular reactions leading to the formation of substituted pyrrolo-isoxazolidines (Jackson et al., 2008).

Future Directions

The future directions for research on “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” are not specified in the search results. Given its synthesis from α-bromoketones and 2-aminopyridine , potential areas of interest could include exploring its reactivity under different conditions, studying its potential applications, and investigating its biological activity.

properties

IUPAC Name

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12(15)14(11-6-7-11)9-10-5-3-4-8-13-10/h2-5,8,11H,1,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCDUHVPZOIRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide

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